
4,6-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton with chlorine substitutions at the 4 and 6 positions and a phenyl group at the 2 position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired benzopyran structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or dihydro derivatives.
Substitution: Halogen substitutions can occur at the 4 and 6 positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction may produce alcohols or dihydro derivatives .
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,6-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran include other flavanones and benzopyran derivatives, such as:
- 2H-1-Benzopyran, 3,4-dihydro-2-phenyl
- 4-(3,4-Dichloro-phenyl)-3,4-dihydro-2H-naphthalen-1-one
- Baicalin
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 4 and 6 positions and a phenyl group at the 2 position can enhance its stability and potentially increase its efficacy in various applications .
Propiedades
Número CAS |
105655-65-0 |
|---|---|
Fórmula molecular |
C15H12Cl2O |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
4,6-dichloro-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H12Cl2O/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,13,15H,9H2 |
Clave InChI |
SJERGDGMNSFZJB-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(C1Cl)C=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
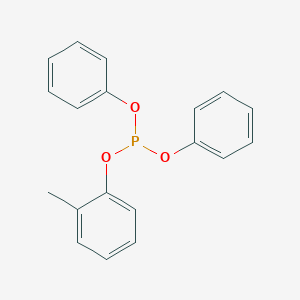

![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
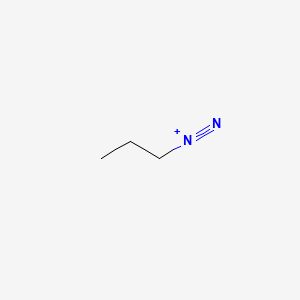
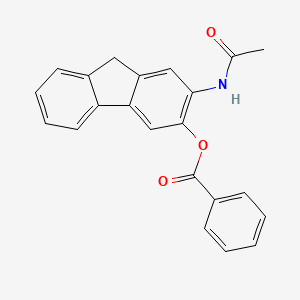
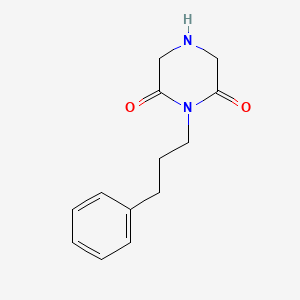

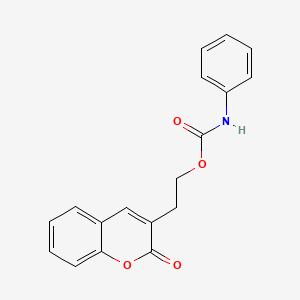
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
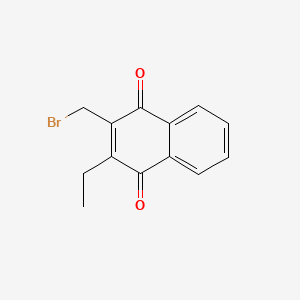
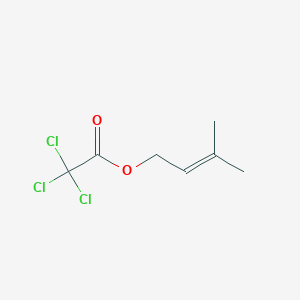
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
